3-chloro-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-Chloro-N’-[(3Z)-5-nitro-2-oxo-1H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-chloro-N’-[(3Z)-5-nitro-2-oxo-1H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the indole nucleus: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the chloro and nitro groups: The chloro and nitro groups can be introduced through electrophilic substitution reactions.
Formation of the benzothiophene moiety: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives.
Condensation reaction: The final step involves the condensation of the chloro-nitro-indole derivative with a benzothiophene-2-carbohydrazide under appropriate conditions to form the target compound.
Chemical Reactions Analysis
3-Chloro-N’-[(3Z)-5-nitro-2-oxo-1H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(3Z)-5-nitro-2-oxo-1H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The indole nucleus can bind to multiple receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N’-[(3Z)-5-nitro-2-oxo-1H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide include other indole derivatives with different substituents. Some examples are:
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: This compound has similar structural features but with different substituents, leading to variations in its biological activity.
N’-[(3Z)-1-acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide: This compound has a similar indole nucleus but with different functional groups, resulting in distinct chemical properties.
Properties
Molecular Formula |
C17H9ClN4O4S |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H9ClN4O4S/c18-13-9-3-1-2-4-12(9)27-15(13)17(24)21-20-14-10-7-8(22(25)26)5-6-11(10)19-16(14)23/h1-7,19,23H |
InChI Key |
LWUJBVWZICUYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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